N-Methyl-D-prolinol
Overview
Description
N-Methyl-D-prolinol is an organic compound with the chemical formula C₆H₁₃NO. It is a white crystalline solid that is soluble in water and common organic solvents at room temperature. This compound is chiral and optically active, making it a valuable reagent in various chemical and biological applications .
Mechanism of Action
Target of Action
N-Methyl-D-prolinol is a compound used primarily for research and development It is known that proline derivatives can have a wide range of targets due to their versatile structure and reactivity .
Mode of Action
For instance, chiral proline, a related compound, is known to catalyze reactions with high stereoselectivity . It can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . These modes of action could potentially be applicable to this compound, given its structural similarity to proline.
Biochemical Pathways
For instance, proline is a key player in the collagen synthesis pathway, and it also plays a role in the regulation of apoptosis and cell survival .
Result of Action
Given its structural similarity to proline, it may share some of proline’s known effects, such as participating in the synthesis of proteins and other biomolecules .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
N-Methyl-D-prolinol, like other proline analogues, has been proven to be valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . It competes with naturally occurring amino acids for incorporation into nascent proteins, which can result in protein misfolding
Cellular Effects
It is known that proline analogues can induce a transient stress response in cells, comparable to that of heat shock stress This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a proline analogue, it may interact with the same biomolecules as proline and influence their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinol typically involves the methylation of D-proline. One common method is the reductive amination of D-proline with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-prolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methyl-D-pyrrolidone.
Reduction: It can be reduced to form N-Methyl-D-proline.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: N-Methyl-D-pyrrolidone.
Reduction: N-Methyl-D-proline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-D-prolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study protein folding and structure due to its unique conformational properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions
Comparison with Similar Compounds
N-Methyl-D-prolinol is compared with other similar compounds such as:
L-Proline: Unlike this compound, L-Proline is a naturally occurring amino acid and lacks the methyl group.
N-Methyl-L-prolinol: This compound is the enantiomer of this compound and has different optical activity.
Trans-4-hydroxy-L-proline: This compound has a hydroxyl group instead of a methyl group, leading to different chemical and biological properties
This compound stands out due to its unique chiral properties and its versatility in various chemical and biological applications.
Properties
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99494-01-6 | |
Record name | [(2R)-1-methylpyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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